molecular formula C11H21NO B13347801 1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine

1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine

Cat. No.: B13347801
M. Wt: 183.29 g/mol
InChI Key: PRLBVWIXLHKELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine is an organic compound with a complex structure It is characterized by the presence of a cyclopentyl group, an oxetane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine typically involves multiple steps. One common method includes the reaction of cyclopentylamine with 3-methyloxetan-3-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-Cyclopentyl-N-((3-meth

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-cyclopentyl-N-[(3-methyloxetan-3-yl)methyl]methanamine

InChI

InChI=1S/C11H21NO/c1-11(8-13-9-11)7-12-6-10-4-2-3-5-10/h10,12H,2-9H2,1H3

InChI Key

PRLBVWIXLHKELW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CNCC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.